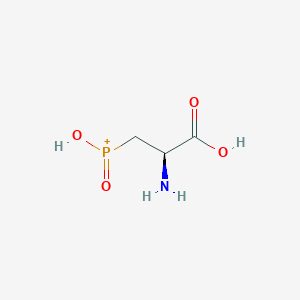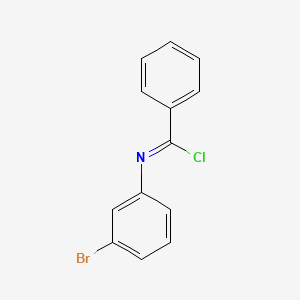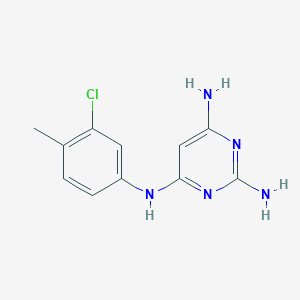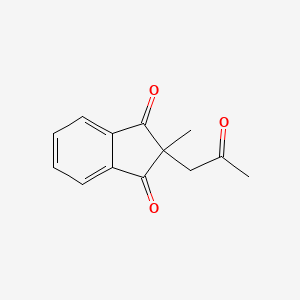
1H-indene-1,3(2H)-dione, 2-methyl-2-(2-oxopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-indene-1,3(2H)-dione, 2-methyl-2-(2-oxopropyl)- is a complex organic compound with a unique structure that includes an indene core and various functional groups
Métodos De Preparación
The synthesis of 1H-indene-1,3(2H)-dione, 2-methyl-2-(2-oxopropyl)- typically involves multiple steps, starting from readily available precursors. The synthetic routes often include:
Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.
Cyclization: The α,β-unsaturated ketone undergoes cyclization to form the indene core.
Functional Group Modification: Various functional groups are introduced or modified to achieve the final structure of the compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
1H-indene-1,3(2H)-dione, 2-methyl-2-(2-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations.
Aplicaciones Científicas De Investigación
1H-indene-1,3(2H)-dione, 2-methyl-2-(2-oxopropyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals with anti-inflammatory or anticancer properties.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1H-indene-1,3(2H)-dione, 2-methyl-2-(2-oxopropyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
Comparación Con Compuestos Similares
1H-indene-1,3(2H)-dione, 2-methyl-2-(2-oxopropyl)- can be compared with other similar compounds, such as:
1H-indene-1,3(2H)-dione: Lacks the additional methyl and oxopropyl groups, leading to different reactivity and applications.
2-methyl-1H-indene-1,3(2H)-dione:
2-oxopropyl-1H-indene-1,3(2H)-dione: Contains the oxopropyl group but lacks the additional methyl group, resulting in distinct properties.
Propiedades
Número CAS |
91165-26-3 |
|---|---|
Fórmula molecular |
C13H12O3 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
2-methyl-2-(2-oxopropyl)indene-1,3-dione |
InChI |
InChI=1S/C13H12O3/c1-8(14)7-13(2)11(15)9-5-3-4-6-10(9)12(13)16/h3-6H,7H2,1-2H3 |
Clave InChI |
SGDHEGYYHBHDKC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1(C(=O)C2=CC=CC=C2C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


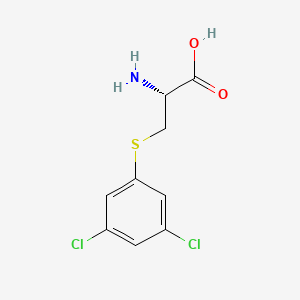

![2-[(4-Nitrophenyl)methyl]benzonitrile](/img/structure/B14347689.png)
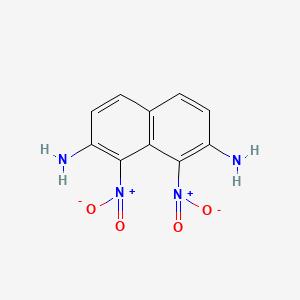
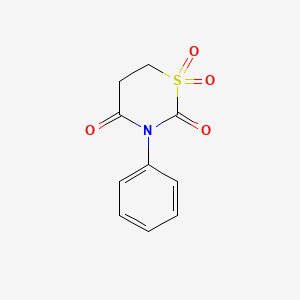
![4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid](/img/structure/B14347705.png)
![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)
![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)
![5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14347720.png)
![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)
